molecular formula C10H11N3O B13231651 N-(2-Methoxyphenyl)-1H-pyrazol-4-amine

N-(2-Methoxyphenyl)-1H-pyrazol-4-amine

Cat. No.: B13231651
M. Wt: 189.21 g/mol
InChI Key: CWOMMPABVBIYAC-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methoxyphenyl group at the 2-position of the pyrazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-methoxyaniline with hydrazine hydrate and an appropriate aldehyde or ketone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using recrystallization or column chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of N-(2-methoxyphenyl)-1H-pyrazol-4-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2-Methoxyphenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

  • N-(2-Methoxyphenyl)-1H-pyrazol-3-amine
  • N-(2-Methoxyphenyl)-1H-pyrazol-5-amine
  • N-(2-Methoxyphenyl)-1H-pyrazol-4-carboxamide

Comparison: N-(2-Methoxyphenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials. The presence of the methoxy group at the 2-position of the phenyl ring can also affect its solubility and stability.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H11N3O/c1-14-10-5-3-2-4-9(10)13-8-6-11-12-7-8/h2-7,13H,1H3,(H,11,12)

InChI Key

CWOMMPABVBIYAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=CNN=C2

Origin of Product

United States

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